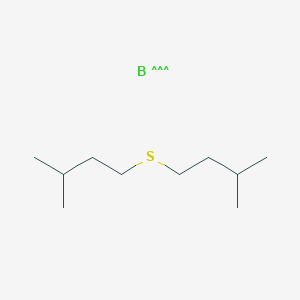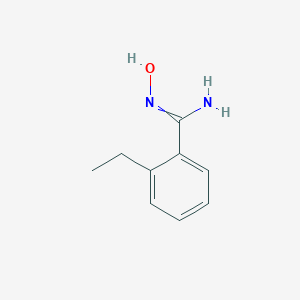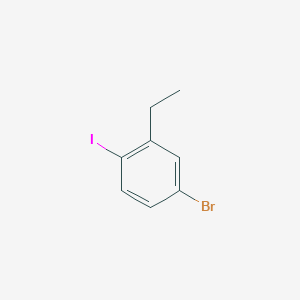
Technepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technepine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a member of the family of phenethylamines, which are known for their psychoactive effects. Technepine has been found to have a unique structure and mechanism of action, which makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Technepine is not fully understood, but it is believed to involve its ability to interact with various neurotransmitter systems in the brain. This includes its ability to modulate the activity of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in mood regulation and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
Technepine has been found to have a wide range of biochemical and physiological effects on the body. These include its ability to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and cognitive function. It has also been found to have a stimulatory effect on the central nervous system, which can lead to increased alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Technepine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also has a wide range of effects on the body, which makes it a versatile tool for studying various physiological processes. However, there are also limitations to its use, including the fact that it is a psychoactive compound and can have potential side effects on the body.
Direcciones Futuras
There are several future directions for research on Technepine. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has also been suggested that Technepine may have potential applications in the field of drug addiction research, as it has been found to modulate the activity of dopamine, which is involved in the reward pathway of the brain. Additionally, further research is needed to fully understand the mechanism of action of Technepine and its effects on the body.
Métodos De Síntesis
The synthesis of Technepine involves the reaction of 2-methoxyphenylacetonitrile with lithium aluminum hydride. This reaction results in the formation of the intermediate 2-methoxyphenethylamine, which is then further reacted with benzaldehyde to produce Technepine.
Aplicaciones Científicas De Investigación
Technepine has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of effects on the body, including its ability to modulate the activity of neurotransmitters in the brain. This makes it a promising candidate for further research in the field of neuroscience.
Propiedades
Número CAS |
175096-66-9 |
|---|---|
Nombre del producto |
Technepine |
Fórmula molecular |
C24H33FN3O4S2Tc |
Peso molecular |
609.6 g/mol |
Nombre IUPAC |
2-[3-[3-(4-fluorophenyl)-2-methoxycarbonyl-8-azabicyclo[3.2.1]octan-8-yl]propyl-(2-sulfidoethyl)amino]-N-(2-sulfidoethyl)ethanimidate;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C24H36FN3O3S2.O.Tc/c1-31-24(30)23-20(17-3-5-18(25)6-4-17)15-19-7-8-21(23)28(19)11-2-10-27(12-14-33)16-22(29)26-9-13-32;;/h3-6,19-21,23,32-33H,2,7-16H2,1H3,(H,26,29);;/q;;+3/p-3/i;;1+1 |
Clave InChI |
USXVWZWVJROZCY-FCHARDOESA-K |
SMILES isomérico |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[99Tc+3] |
SMILES |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
SMILES canónico |
COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3] |
Sinónimos |
(N-(2-((3'-N'-propyl-3''beta-(4-fluorophenyl)tropane-2''beta-carboxylic acid methyl ester)(2-mercaptoethyl)amino)acetyl)-2-aminoethanethiolato)technetium-99m(V) oxide O 861T O-861T technepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
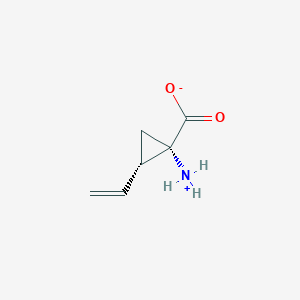
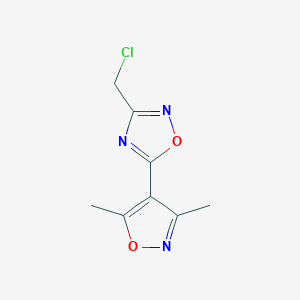
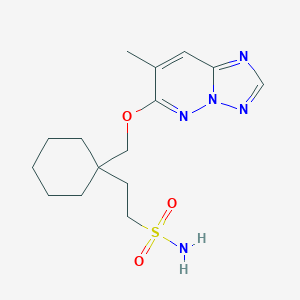
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
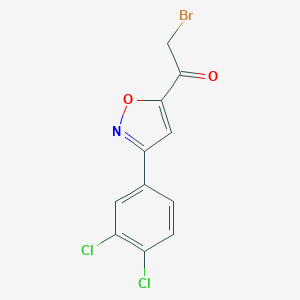
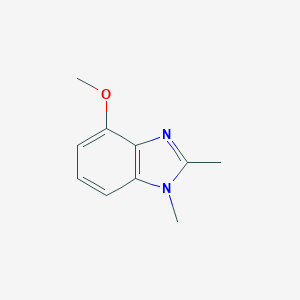
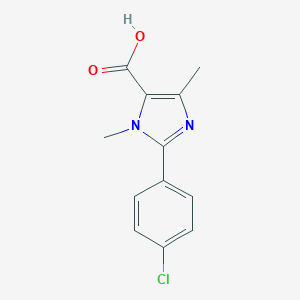
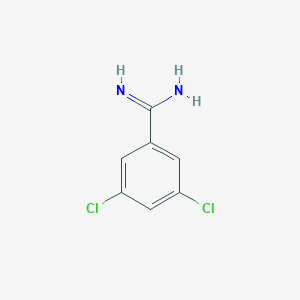
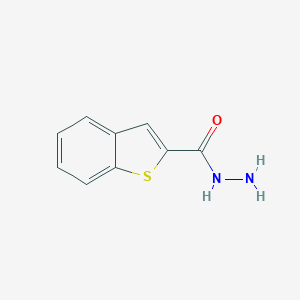
![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
